Sulfoxylate

説明

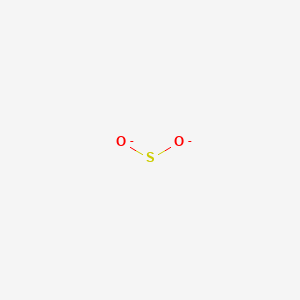

Structure

3D Structure

特性

CAS番号 |

107551-55-3 |

|---|---|

分子式 |

O2S-2 |

分子量 |

64.07 g/mol |

InChI |

InChI=1S/H2O2S/c1-3-2/h1-2H/p-2 |

InChIキー |

HRKQOINLCJTGBK-UHFFFAOYSA-L |

SMILES |

[O-]S[O-] |

正規SMILES |

[O-]S[O-] |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Sulfoxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern methodologies for the synthesis of sulfonyl-containing compounds using novel sulfoxylate equivalents. It details experimental protocols, characterization techniques, and the relevance of these compounds in biological signaling pathways pertinent to drug development. The focus is on stable, versatile reagents that overcome the limitations of traditional methods involving transient intermediates or harsh conditions.

Introduction: The Rise of this compound Equivalents

The sulfonyl group (R-SO₂-R') is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The development of efficient methods for constructing carbon-sulfur bonds to form these groups is of paramount importance. Traditionally, the synthesis of sulfonyl compounds has relied on the oxidation of sulfides or the use of sulfur dioxide (SO₂) and its surrogates. However, these methods can suffer from limitations such as harsh reaction conditions, limited substrate scope, and the use of toxic or difficult-to-handle reagents.

A powerful strategy that has gained traction is the use of this compound (SO₂²⁻) dianion equivalents. These reagents allow for the sequential formation of two distinct carbon-sulfur bonds, providing a modular and flexible approach to unsymmetrical sulfones and other sulfonyl derivatives. This guide focuses on a novel, shelf-stable this compound equivalent, sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na), which offers significant advantages in terms of stability, reactivity, and ease of preparation.[1]

Synthesis of a Novel this compound Equivalent: TBSOMS-Na

A significant advancement in this compound chemistry is the development of sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na). This salt is a stable, solid material that can be easily prepared on a large scale from commercially available reagents.[1] It serves as a potent S-nucleophile for a variety of synthetic transformations.

Experimental Protocol: Synthesis of TBSOMS-Na

This protocol is based on the efficient preparation from Rongalite™ (sodium hydroxymethanesulfinate).[1]

Materials:

-

Sodium hydroxymethanesulfinate dihydrate (Rongalite™)

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et₂O)

Procedure:

-

To a stirred suspension of sodium tert-butoxide (1.2 equivalents) in anhydrous THF, add a solution of Rongalite™ (1.0 equivalent) in THF at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of tert-butyldimethylsilyl chloride (1.1 equivalents) in THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by precipitation. Dissolve the residue in a minimal amount of THF and add diethyl ether to precipitate the TBSOMS-Na salt.

-

Filter the white solid, wash with diethyl ether, and dry under vacuum to yield pure TBSOMS-Na.

The synthesis workflow is depicted below.

Application of TBSOMS-Na in Sulfone Synthesis

TBSOMS-Na is a versatile nucleophile used in both S-alkylation and transition-metal-catalyzed S-arylation reactions to produce intermediate sulfones. These intermediates can then be further functionalized, making this a powerful modular approach.[1]

S-Alkylation with Alkyl Halides

TBSOMS-Na reacts smoothly with a variety of alkyl halides to afford the corresponding TBSOCH₂ sulfones.

General Experimental Protocol: S-Alkylation

-

Dissolve TBSOMS-Na (1.5 equivalents) and the desired alkyl halide (1.0 equivalent) in an appropriate solvent such as Dimethyl Sulfoxide (DMSO).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to yield the target sulfone.

Copper-Catalyzed S-Arylation

For the synthesis of aryl sulfones, a copper-catalyzed cross-coupling reaction is employed, typically with aryl iodides or diaryliodonium salts.[1]

General Experimental Protocol: Cu-Catalyzed S-Arylation

-

To a reaction vessel, add TBSOMS-Na (1.5 equivalents), the aryl halide (1.0 equivalent), a copper(I) catalyst such as CuI (10 mol%), and a ligand (e.g., L-proline, 20 mol%).

-

Add a suitable solvent (e.g., DMSO) and a base (e.g., Cs₂CO₃ or NaOH).

-

Heat the mixture to 50-80 °C and stir for 24 hours under an inert atmosphere.

-

After cooling to room temperature, perform an aqueous workup as described for the S-alkylation protocol.

-

Purify the crude product via flash column chromatography to obtain the desired aryl sulfone.

The modular application of TBSOMS-Na is illustrated in the following diagram.

Quantitative Data on Sulfone Synthesis

The versatility of the TBSOMS-Na reagent is demonstrated by its successful application across a range of electrophiles, affording products in good to excellent yields.

| Entry | Electrophile | Catalyst/Conditions | Product | Yield (%) |

| 1 | Benzyl bromide | DMSO, rt, 12h | Benzyl-(tert-butyldimethylsilyloxymethyl)sulfone | 95 |

| 2 | 1-Iodobutane | DMSO, rt, 24h | Butyl-(tert-butyldimethylsilyloxymethyl)sulfone | 91 |

| 3 | Diphenyliodonium triflate | DMSO, rt, 1h | Phenyl-(tert-butyldimethylsilyloxymethyl)sulfone | 96 |

| 4 | 4-Fluorophenyl iodide | CuI (10 mol%), L-proline, NaOH, DMSO, 50 °C, 24h | (4-Fluorophenyl)-(tert-butyldimethylsilyloxymethyl)sulfone | 78 |

| 5 | 2-Iodothiophene | CuI (10 mol%), L-proline, NaOH, DMSO, 50 °C, 24h | Thiophen-2-yl-(tert-butyldimethylsilyloxymethyl)sulfone | 85 |

| Data synthesized from Kim, D. et al., Chem. Sci., 2020, 11, 13071-13078 and its supplementary information.[1][2] |

Characterization of this compound Derivatives

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound-derived compounds.

| Technique | Information Obtained | Application & Key Observations |

| NMR Spectroscopy | Structural elucidation, purity assessment. | ¹H NMR: Protons alpha to the sulfonyl group typically appear in the δ 3.0-4.5 ppm range.[3] ¹³C NMR: The carbon atom attached to the sulfonyl group is also shifted downfield. ³³S NMR: Provides direct information on the sulfur nucleus environment, with sulfones resonating in a narrow range of approximately -20 to +20 ppm relative to (NH₄)₂SO₄.[4] qNMR: Quantitative NMR can be used for precise purity assessment without the need for identical reference standards.[5] |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation patterns. | GC-MS: Effective for volatile or derivatized sulfonate esters, often used for trace-level analysis of genotoxic impurities.[6][7][8] Selected Ion Monitoring (SIM) mode enhances sensitivity.[7] LC-MS (ESI/APCI): Suitable for less volatile, more polar sulfonyl compounds. Provides molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The sulfonyl (SO₂) group gives rise to two characteristic and strong stretching absorption bands. Asymmetric Stretch: Typically found in the 1370–1335 cm⁻¹ region.[9] Symmetric Stretch: Typically found in the 1195–1168 cm⁻¹ region.[9][10][11] The exact positions can provide clues about the electronic environment (e.g., sulfone vs. sulfonate). |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of mixtures. | Reversed-phase HPLC with UV detection is commonly used for reaction monitoring and final product purity analysis. |

Relevance in Drug Development and Biological Signaling

The sulfonyl functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to modulate the physicochemical properties of a drug molecule. The modular synthesis strategies described herein provide drug development professionals with efficient tools to create diverse libraries of sulfonyl-containing compounds for structure-activity relationship (SAR) studies.

Furthermore, the chemistry of sulfoxylates is intrinsically linked to the biological signaling of sulfur dioxide (SO₂). SO₂ is now recognized as an endogenous gasotransmitter, similar to nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S).[5] One of the proposed mechanisms for SO₂'s biological activity is through a post-translational modification of proteins known as S-sulfenylation, which involves the modification of cysteine residues.[5] This modification can modulate protein function and activate downstream signaling cascades, such as the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and metabolism.[12][13][14] Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and cardiovascular disorders.[15] Understanding how this compound-related species interact with these pathways is a burgeoning area of research for developing novel therapeutics.

The diagram below illustrates the proposed activation of the PI3K/Akt signaling pathway by SO₂-mediated protein modification.

Conclusion

The development of novel, stable this compound equivalents like TBSOMS-Na represents a significant leap forward in synthetic organic chemistry. These reagents provide a robust and modular platform for the efficient synthesis of a wide range of sulfonyl-containing molecules. For researchers in drug discovery, this methodology accelerates the exploration of chemical space around the critical sulfonyl pharmacophore. The convergence of synthetic innovation with an expanding understanding of sulfur-based biological signaling opens exciting new avenues for the design and development of next-generation therapeutics.

References

- 1. Silyloxymethanesulfinate as a this compound equivalent for the modular synthesis of sulfones and sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silyloxymethanesulfinate as a this compound equivalent for the modular synthesis of sulfones and sulfonyl derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. shimadzu.com [shimadzu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 12. The PI3K/Akt signal hyperactivates Eya1 via the SUMOylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Formation of Sulfoxylate and Related Reactive Sulfur Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of sulfur-containing compounds is a fundamental process in all domains of life, playing critical roles in cellular redox homeostasis, energy metabolism, and signaling. Among the key intermediates in these pathways are reactive sulfur species (RSS), a group of molecules characterized by a sulfur atom in a low oxidation state. While historically challenging to detect due to their transient nature, there is growing evidence for their importance in physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanisms underlying the formation of sulfoxylate and, more prominently, its closely related and more stable precursors, persulfides, in biological systems. We will delve into the key enzymatic players, present quantitative data on their function, and provide detailed experimental protocols for their study.

Core Mechanisms of Sulfane Sulfur Formation

In biological systems, the generation of this compound-level sulfur species primarily proceeds through the formation of persulfides (R-SSH), which contain a "sulfane" sulfur atom with an oxidation state of 0. These persulfides are now considered central players in hydrogen sulfide (B99878) (H₂S) signaling and metabolism. The primary enzymatic pathways responsible for their formation involve the metabolism of cysteine and H₂S.

The Mitochondrial Sulfide Oxidation Pathway

The mitochondrion is a central hub for the oxidation of H₂S, a signaling molecule that is toxic at high concentrations. This pathway not only detoxifies H₂S but also generates persulfides that can participate in signaling cascades.

SQR is an inner mitochondrial membrane-bound flavoprotein that catalyzes the initial step in H₂S oxidation. It oxidizes H₂S to a persulfide, transferring electrons to the electron transport chain via coenzyme Q. The reaction mechanism involves the formation of a cysteine persulfide intermediate on the enzyme.[1][2]

The overall reaction catalyzed by SQR is:

H₂S + Acceptor-SH → Acceptor-S-SH + 2e⁻ + 2H⁺

The electrons are transferred to coenzyme Q, linking H₂S metabolism to cellular bioenergetics.[3]

Rhodanese is a mitochondrial matrix enzyme that plays a crucial role in sulfur trafficking. It catalyzes the transfer of a sulfane sulfur atom from a donor molecule to a thiophilic acceptor.[4][5] A key reaction is the transfer of the sulfane sulfur from a persulfide, such as glutathione (B108866) persulfide (GSSH), to sulfite (B76179) (SO₃²⁻) to form thiosulfate (B1220275) (S₂O₃²⁻).[4]

The catalytic mechanism of rhodanese is a double-displacement (ping-pong) reaction involving a cysteine persulfide intermediate at the active site.[5][6][7]

Step 1: E-Cys-SH + Donor-S-SH → E-Cys-S-SH + Donor-SH Step 2: E-Cys-S-SH + Acceptor → E-Cys-SH + Acceptor-S

Persulfide dioxygenase, also known as ETHE1, is a mitochondrial enzyme that further metabolizes persulfides. It catalyzes the oxidation of glutathione persulfide (GSSH) to sulfite (SO₃²⁻) and glutathione (GSH).[8] This reaction is a critical step in the complete oxidation of the sulfur atom from H₂S to sulfate.

The proposed mechanism involves the binding of GSSH and O₂ to a non-heme iron center in the enzyme's active site.[8]

Cysteine Catabolism

The amino acid cysteine is a primary source of sulfur for the biosynthesis of various compounds, including H₂S and persulfides. Enzymes in the transsulfuration pathway can catalyze reactions that lead to the formation of sulfane sulfur.

Signaling Pathways and Logical Relationships

The formation of persulfides is intricately linked to cellular signaling and redox regulation. The following diagrams illustrate the key pathways and their interconnections.

Caption: Mitochondrial pathway for H₂S oxidation and persulfide metabolism.

Caption: Double-displacement (ping-pong) mechanism of Rhodanese.

Quantitative Data

The following tables summarize key kinetic parameters for the enzymes involved in this compound and persulfide formation.

Table 1: Kinetic Parameters of Human Sulfide:Quinone Oxidoreductase (ndSQR)[2][9]

| Substrate (Acceptor) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Sulfite | 0.26 ± 0.03 | 650 ± 20 | 2.5 x 10⁶ |

| Glutathione (GSH) | 8 ± 1 | 130 ± 10 | 1.6 x 10⁴ |

| Coenzyme Q₁ | 0.075 (apparent) | - | - |

Data obtained with nanodisc-embedded human SQR at 25°C, pH 7.4.

Table 2: Kinetic Parameters of Rhodanese from various sources[4][5]

| Source | Substrate | Km (mM) | Vmax (μmol/min/mg) |

| Human (Wild-type) | Thiosulfate | 39.5 ± 2.5 | 1636 ± 44 |

| Human (Wild-type) | Cyanide | 29 ± 4 | 1636 ± 44 |

| Parkia biglobosa | Thiosulfate | 11.59 | 0.57 (RU/ml/min) |

| Parkia biglobosa | Cyanide | 7.61 | 0.65 (RU/ml/min) |

Table 3: Kinetic Parameters of Human Persulfide Dioxygenase (PDO) Variants[8]

| Enzyme Variant | Km (GSSH, μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

| Wild-type | 1.3 ± 0.2 | 1.9 ± 0.1 | 1.5 |

| R163W | 1.4 ± 0.3 | 0.12 ± 0.01 | 0.084 |

| L55P | 1.2 ± 0.3 | 0.043 ± 0.003 | 0.036 |

| C161Y | 1.3 ± 0.3 | 0.030 ± 0.002 | 0.023 |

| T136A | 1.2 ± 0.2 | 0.009 ± 0.001 | 0.007 |

GSSH: Glutathione persulfide

Table 4: Intracellular Sulfane Sulfur Concentrations[10][11]

| Organism/Cell Type | Condition | Concentration |

| Escherichia coli | Log phase (LB medium) | ~400 μM |

| Escherichia coli | Log phase (M9 medium) | ~300 μM |

| Mouse Brain (wet tissue) | - | ~25 nmol/g |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and persulfide formation.

Detection of Sulfane Sulfur

Principle: This method is based on the reaction of sulfane sulfur with cyanide (CN⁻) to form thiocyanate (SCN⁻), which is then quantified colorimetrically.

Protocol:

-

Sample Preparation: Prepare protein samples or cell lysates in a suitable buffer.

-

Reaction: To the sample, add a solution of KCN (final concentration ~100 mM) in a basic buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.5).

-

Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.

-

Color Development: Add a solution of ferric nitrate (B79036) (Fe(NO₃)₃) in nitric acid (e.g., 0.25 M Fe(NO₃)₃ in 2 M HNO₃).

-

Measurement: Measure the absorbance of the resulting red ferric thiocyanate complex at 460 nm.

-

Quantification: Determine the concentration of SCN⁻ using a standard curve prepared with known concentrations of KSCN.

Principle: H₂S and low-molecular-weight persulfides react with the fluorescent labeling agent monobromobimane (B13751) (MBB). The resulting fluorescent derivatives are then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Protocol:

-

Sample Preparation: Prepare cell or tissue extracts. For differentiating free, acid-labile, and bound sulfane sulfur, specific pre-treatment steps are required.[12]

-

Derivatization: Add MBB (final concentration ~1-5 mM) to the sample. The reaction is typically carried out at room temperature in the dark for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid).

-

Centrifugation: Centrifuge the sample to pellet precipitated proteins.

-

HPLC Analysis:

-

Inject the supernatant onto a C18 RP-HPLC column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of trifluoroacetic acid (e.g., 0.1%).

-

Detect the fluorescent derivatives using a fluorescence detector with excitation at ~390 nm and emission at ~475 nm.

-

-

Quantification: Quantify the peaks corresponding to the MBB derivatives of sulfide (sulfide-dibimane, SDB) and persulfides by comparing their peak areas to those of known standards.

Detection of Protein Persulfidation

Principle: This method allows for the selective labeling of protein persulfides. It involves blocking all thiol groups (both -SH and -SSH) with a first tag, followed by the selective removal of the tag from the persulfide and its replacement with a second, detectable tag (e.g., biotin (B1667282) or a fluorophore).

Protocol:

-

Protein Extraction: Lyse cells or tissues in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent post-lysis artifacts.

-

Blocking Step: Treat the protein sample with a blocking reagent that reacts with both thiols and persulfides, such as methylsulfonyl benzothiazole (B30560) (MSBT).

-

Tag-Switch Reaction: Add a nucleophilic probe, such as a cyanoacetate-based probe linked to biotin (CN-biotin) or a fluorophore. This probe will selectively react with the MSBT-adduct on the persulfide, "switching" the tag.

-

Analysis:

-

Western Blotting: If a biotinylated probe was used, the labeled proteins can be detected by western blotting using streptavidin-HRP.

-

Fluorescence Gel Imaging: If a fluorescent probe was used, the labeled proteins can be visualized directly in an SDS-PAGE gel.

-

Mass Spectrometry: Biotinylated proteins can be enriched using streptavidin beads for identification by mass spectrometry.

-

Conclusion

The formation of this compound-related species in biological systems is a dynamic and highly regulated process, with persulfides emerging as the key, detectable intermediates. The enzymatic machinery, primarily located in the mitochondria, not only manages the levels of the signaling molecule H₂S but also generates a pool of sulfane sulfur that can modulate protein function through persulfidation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of these reactive sulfur species in health and disease, paving the way for novel therapeutic strategies targeting sulfur metabolism.

References

- 1. A sulfide:quinone oxidoreductase from Chlorobaculum tepidum displays unusual kinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H2S oxidation by nanodisc-embedded human sulfide quinone oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of protein persulfidation in plants by the dimedone switch method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rhodanese - Wikipedia [en.wikipedia.org]

- 8. Mechanism-based inhibition of human persulfide dioxygenase by γ-glutamyl-homocysteinyl-glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Sulfide Oxidation by Sulfide Quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a Method for Detecting Intracellular Sulfane Sulfur Levels and Evaluation of Reagents That Affect the Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Sulfoxylate: A Theoretical Deep-Dive

For Immediate Release

A Comprehensive Theoretical Analysis of the Sulfoxylate Dianion (SO₂²⁻) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of the this compound dianion (SO₂²⁻), a reactive sulfur-oxygen species of interest in various chemical and biological contexts. Drawing upon sophisticated computational studies, this document offers a detailed overview of the molecule's geometry, stability, and vibrational properties, presenting a valuable resource for professionals engaged in fields where sulfur-based compounds play a critical role.

Introduction: The Enigmatic this compound

The this compound anion (SO₂²⁻), the dianion of sulfurous acid, represents a highly reduced form of sulfur dioxide. Its transient nature and high reactivity have made experimental characterization challenging, thus positioning theoretical and computational chemistry as indispensable tools for elucidating its fundamental properties. Understanding the electronic structure of this compound is crucial for comprehending its potential roles in reaction mechanisms, its coordination chemistry, and its interactions within biological systems. This guide synthesizes the key findings from high-level ab initio computational studies to provide a clear and concise picture of the this compound dianion.

Theoretical Methodology: A Computational Workflow

The insights presented herein are primarily derived from a comprehensive computational study by Michael L. McKee, which employed ab initio molecular orbital theory to investigate a series of sulfur-oxygen anions.[1] The general workflow for such a theoretical investigation is outlined below.

References

The Sulfoxylate Radical Anion (SO₂•⁻): A Technical Guide to its Generation and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The sulfoxylate radical anion (SO₂•⁻), a highly reactive intermediate, has garnered increasing interest in synthetic organic chemistry for its potent single-electron transfer (SET) capabilities. This guide provides a comprehensive overview of the current understanding of its generation, reactivity, and spectroscopic characterization, with a focus on its applications in facilitating novel chemical transformations.

Generation of the this compound Radical Anion

The this compound radical anion is typically generated in situ from readily available and inexpensive sulfur-containing reagents. The most common methods involve the chemical reduction of sulfur dioxide precursors.

From Sodium Dithionite (B78146) (Na₂S₂O₄)

Sodium dithionite is a widely used and commercially available reagent that, in solution, exists in equilibrium with the this compound radical anion.[1] This equilibrium makes it a convenient source of SO₂•⁻ for various chemical reactions. The radical is a key intermediate in reactions employing sodium dithionite as a single-electron reducing agent.[2]

From Rongalite (Sodium Hydroxymethanesulfinate)

Rongalite (HOCH₂SO₂Na) serves as another effective precursor for the generation of the this compound radical anion.[3] It is particularly valued in organic synthesis for its role in promoting transition-metal-free reactions.[3]

Other Methods

Pulse radiolysis and flash photolysis are powerful techniques used to generate and study transient radical species, including the this compound radical anion.[4] These methods allow for the direct observation of the radical and the determination of its kinetic parameters. For instance, the reaction of hydrogen atoms with bisulfite ions (HSO₃⁻) can also produce SO₂•⁻.[4]

Physicochemical Properties

Redox Potential

The redox potential of a species is a critical parameter for predicting its reactivity in electron transfer processes. While a definitive standard redox potential for the SO₂•⁻/SO₂ couple is not well-documented, related sulfur-containing species have been characterized. For context, the redox potential for the SO₂²⁻/SO₂ couple has been reported as -515 mV.[5] The standard reduction potential for the electrochemical oxidation of SO₂ is +0.16 V.[6] It is important to note that the electrochemical behavior of related α-hydroxy sulfinates, which are precursors to ketyl radicals, has been studied, showing a low oxidation potential (Ep/2 = 0.33 V vs SCE in H₂O/MeCN for a benzaldehyde-derived adduct), which facilitates subsequent single-electron transfer reactions.[7]

Spectroscopic Characterization (EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the characterization of radical species. The this compound radical anion has been identified and characterized by its g-values.

Table 1: EPR Spectroscopic Data for the this compound Radical Anion (SO₂•⁻)

| Parameter | Value(s) | Reference(s) |

| Isotropic g-value | 2.005 | [8] |

| Average g-value | 2.0056 | [8] |

| gₓ | 2.0089 | [8] |

| gᵧ | 2.0052 | [8] |

| g₂ | 2.0017 | [8] |

Reactivity of the this compound Radical Anion

The reactivity of SO₂•⁻ is dominated by its ability to act as a potent single-electron donor, initiating radical chain reactions.

Single-Electron Transfer to Aryl Halides

A significant application of the this compound radical anion is in the generation of aryl radicals from aryl halides.[3][9] This process is the cornerstone of a green and efficient method for the synthesis of biarylsultams via an intramolecular arylation.[3][9] The reaction proceeds under mild, transition-metal-free conditions.[3]

Caption: Aryl radical generation for biarylsultam synthesis.

Generation of Ketyl Radical Anions from Aldehydes

The this compound radical anion plays a role in a novel strategy for accessing ketyl radicals from aldehydes without the need for strongly reducing conditions.[7] In this method, this compound adds to an aldehyde to form an α-hydroxy sulfinate in situ. This adduct has a low oxidation potential and can undergo a photoredox-catalyzed oxidative desulfination to generate the ketyl radical anion.[7]

Caption: this compound-mediated generation of ketyl radical anions.

Reaction with Molecular Oxygen

The this compound radical anion reacts rapidly with molecular oxygen. This reaction is of importance in understanding the fate of SO₂•⁻ in aerobic environments.

Table 2: Known Rate Constant for a Key Reaction of the this compound Radical Anion

| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |

| **Molecular Oxygen (O₂) ** | 2.4 x 10⁹ | [4] |

Note: A comprehensive table of rate constants for the reaction of SO₂•⁻ with a wide range of organic substrates is not currently available in the literature, which is a significant knowledge gap.

Experimental Protocols

General Protocol for the Generation of this compound Radical Anion for Synthetic Applications (Conceptual)

The following provides a generalized workflow for the in situ generation and utilization of the this compound radical anion in a synthetic context, based on literature descriptions.[3][9]

Caption: General experimental workflow for SO₂•⁻ mediated synthesis.

Disclaimer: This is a conceptual workflow. Specific concentrations, reaction times, and temperatures will vary depending on the substrate and desired product. Researchers should consult the primary literature for detailed experimental procedures.

Future Outlook

The this compound radical anion is a promising reagent in organic synthesis, offering a pathway to radical-mediated transformations under mild and often environmentally benign conditions. However, a significant amount of fundamental research is still required to fully elucidate its properties and expand its synthetic utility. Key areas for future investigation include:

-

Determination of a comprehensive set of rate constants for its reactions with a wide variety of organic functional groups.

-

Accurate determination of its standard redox potential.

-

Detailed investigation of its EPR spectrum , including the measurement of hyperfine coupling constants.

-

Exploration of its potential roles in atmospheric and biological chemistry.

As our understanding of this reactive intermediate grows, so too will its applications in the development of novel and efficient synthetic methodologies for the pharmaceutical and materials science industries.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound anion radical-induced aryl radical generation and intramolecular arylation for the synthesis of biarylsultams - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 6. SO2 - an indirect source of energy [scielo.org.za]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rate constants of sulfate radical anion reactions with organic molecules: A review. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

The Coordination Chemistry of Sulfoxylate Ligands with Transition Metals: An Emerging Field with Potential in Catalysis and Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of sulfur-containing ligands with transition metals has long been a cornerstone of inorganic and bioinorganic chemistry, with applications ranging from industrial catalysis to medicinal chemistry. While ligands such as sulfoxides and thiolates have been extensively studied, the coordination chemistry of the sulfoxylate ligand (SO₂²⁻) and its derivatives remains a largely unexplored frontier. This guide provides an in-depth overview of the current understanding of the coordination of this compound ligands to transition metals, focusing on their synthesis, structure, reactivity, and potential applications. The information presented herein is primarily derived from studies involving sodium hydroxymethanesulfinate, commonly known as Rongalite, the most prevalent source of the this compound anion.

Introduction to the this compound Ligand

Sulfoxylic acid (H₂SO₂) is an unstable oxoacid of sulfur.[1] Its corresponding anion, this compound (SO₂²⁻), is a potent reducing agent.[2] Due to its instability, the free this compound anion is not readily isolated. A common and stable source of the this compound moiety is Rongalite (Na⁺HOCH₂SO₂⁻), a compound that has been widely used in the dye industry as a bleaching and reducing agent.[3] In recent years, Rongalite has gained attention in organic synthesis as a source of the SO₂²⁻ dianion for the preparation of sulfones.[2] Its role as a ligand in transition metal chemistry is an emerging area of interest. The hydroxymethanesulfinate anion (HOCH₂SO₂⁻) present in Rongalite can be considered a stabilized form of the this compound ligand.

Synthesis of Transition Metal-Sulfoxylate Complexes

The synthesis of transition metal-sulfoxylate complexes is not as established as that of other sulfur-containing ligands. The primary route to these complexes involves the reaction of a transition metal salt with a source of the this compound anion, most notably Rongalite. The reaction conditions, such as solvent, temperature, and the nature of the metal precursor and other ligands present, are critical in determining the outcome of the reaction.

Experimental Protocol: General Synthesis of a Transition Metal-Hydroxymethanesulfinate Complex

A general procedure for the synthesis of a transition metal-hydroxymethanesulfinate complex is as follows:

-

A solution of the transition metal salt (e.g., chloride, acetate, or nitrate (B79036) salt) in a suitable solvent (e.g., water, ethanol, or a mixture thereof) is prepared.

-

An aqueous solution of Rongalite (sodium hydroxymethanesulfinate) is added dropwise to the metal salt solution with constant stirring.

-

The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time, during which the formation of a precipitate may be observed.

-

The resulting solid is isolated by filtration, washed with the solvent used for the reaction and then with a low-boiling organic solvent (e.g., diethyl ether), and dried under vacuum.

Note: The specific conditions, including stoichiometry, concentration, temperature, and reaction time, need to be optimized for each specific metal and desired complex.

Coordination Modes of the this compound Ligand

The this compound ligand, in its hydroxymethanesulfinate form (HOCH₂SO₂⁻), offers several potential coordination modes to a metal center. The coordination can occur through the sulfur atom, one or both oxygen atoms of the SO₂ group, or the oxygen atom of the hydroxyl group. The preferred coordination mode is influenced by the nature of the transition metal (hard vs. soft acid-base principles), the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Spectroscopic and Structural Characterization

The characterization of transition metal-sulfoxylate complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

4.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. The S-O stretching frequencies are particularly informative. In the free hydroxymethanesulfinate anion (in Rongalite), the symmetric and asymmetric SO₂ stretching vibrations are observed in the regions of 1050-1100 cm⁻¹ and 1200-1250 cm⁻¹, respectively. Upon coordination to a metal center, the positions of these bands are expected to shift.

-

S-coordination: A shift to higher frequencies for the S-O stretching bands is anticipated due to the increased S-O bond order upon donation of electron density from the sulfur atom to the metal.

-

O-coordination: A shift to lower frequencies for the S-O stretching bands is expected due to the weakening of the S-O bond upon coordination of an oxygen atom to the metal.

Table 1: Expected IR Stretching Frequencies for Coordinated Hydroxymethanesulfinate

| Coordination Mode | ν(SO₂) Symmetric (cm⁻¹) | ν(SO₂) Asymmetric (cm⁻¹) |

| Free Ligand (Rongalite) | ~1060 | ~1215 |

| S-Coordinated | > 1060 | > 1215 |

| O-Coordinated | < 1060 | < 1215 |

4.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry. This technique is crucial for unambiguously determining the coordination mode of the this compound ligand and the structure of the resulting complex.

Table 2: Representative Bond Distances in a Hypothetical S-Coordinated Metal-Hydroxymethanesulfinate Complex

| Bond | Typical Length (Å) |

| M-S | 2.2 - 2.5 |

| S-O | 1.45 - 1.50 |

| S-C | 1.80 - 1.85 |

Reactivity of Transition Metal-Sulfoxylate Complexes

The reactivity of transition metal-sulfoxylate complexes is an area that requires significant further investigation. Based on the known chemistry of the this compound anion, several types of reactivity can be anticipated:

-

Redox Reactions: The coordinated this compound ligand may act as a reducing agent, leading to the reduction of the metal center or other substrates.

-

Ligand Substitution: The this compound ligand may be displaced by other stronger donor ligands.

-

Reactions at the Coordinated Ligand: The hydroxymethanesulfinate ligand itself could undergo transformations, such as oxidation or decomposition, while coordinated to the metal center.

Applications in Catalysis and Drug Development

The unique electronic properties of the this compound ligand suggest that its transition metal complexes could find applications in catalysis and drug development.

6.1. Catalysis

The strong reducing nature of the this compound ligand could be harnessed in catalytic reduction reactions. Furthermore, the presence of both sulfur and oxygen donor atoms could lead to interesting reactivity and selectivity in various catalytic transformations. The ability of Rongalite to promote certain organic reactions, such as the synthesis of sulfones, hints at the potential of its metal complexes in related catalytic processes.[2]

6.2. Drug Development

Transition metal complexes are increasingly being investigated as therapeutic agents.[4][5] The this compound ligand, being a sulfur-containing species, could impart interesting biological activities to its metal complexes. The historical use of Rongalite as an antidote for heavy metal poisoning suggests its potential as a chelating agent, a property that is often exploited in the design of metal-based drugs.[6]

Conclusion and Future Outlook

The coordination chemistry of this compound ligands with transition metals is a nascent field with considerable potential. While the available data is currently limited, the unique properties of the this compound anion suggest that its metal complexes could exhibit novel structures, reactivity, and applications. Future research in this area should focus on the systematic synthesis and characterization of a broader range of transition metal-sulfoxylate complexes. Detailed mechanistic studies of their formation and reactivity are also crucial for unlocking their full potential in catalysis, materials science, and medicinal chemistry. The development of new synthetic methodologies and a deeper understanding of the electronic structure of these complexes will undoubtedly pave the way for significant advancements in this exciting area of coordination chemistry.

References

Spectroscopic Identification of Sulfoxylate Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize sulfoxylate intermediates, which are crucial but often transient species in biological and chemical systems. Understanding the formation and reactivity of these intermediates is paramount in fields ranging from redox biology and enzymology to medicinal chemistry and drug development. This document details the primary spectroscopic methods, presents quantitative data for key intermediates, outlines experimental protocols, and visualizes relevant pathways and workflows.

Introduction to this compound Intermediates

This compound intermediates are a class of reactive sulfur species (RSS) characterized by a sulfur atom in a formal +2 oxidation state. They play pivotal roles as intermediates in the oxidation of thiols and are implicated in a variety of cellular signaling pathways. The most well-studied this compound intermediate is sulfenic acid (RSOH), which is formed by the two-electron oxidation of a cysteine thiol. Other important members of this class include the this compound anion (SO₂²⁻) and its derivatives. Due to their high reactivity and transient nature, the direct detection and characterization of these intermediates pose a significant analytical challenge.[1]

Spectroscopic Techniques for Identification

A suite of spectroscopic techniques can be employed to identify and quantify this compound intermediates. The choice of method depends on the specific intermediate, the complexity of the sample matrix, and the required sensitivity and specificity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the formation and reaction of this compound intermediates that possess a chromophore or can be derivatized with a chromogenic reagent.

Direct Detection: While simple sulfenic acids do not have a strong absorbance in the UV-Vis region, their formation can sometimes be inferred by changes in the spectrum of a protein or other molecule to which they are attached.[2]

Indirect Detection using Chromogenic Reagents: A common strategy involves trapping the sulfenic acid with a reagent that results in a chromophoric product. 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) reacts with both thiols and sulfenic acids to produce distinct products with unique UV-Vis spectra. The NBD-thiol adduct absorbs at 420 nm, while the NBD-sulfenate adduct has an absorption maximum at 347 nm.[3] This spectral distinction allows for the differentiation and quantification of these species.

Quantitative Data:

| Intermediate | Reagent | Product | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Protein-SOH | NBD-Cl | NBD-Sulfenate Adduct | 347 | ~13,000[3] |

| Protein-SH | NBD-Cl | NBD-Thiol Adduct | 420 | 13,000[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution and is a powerful tool for the unambiguous identification of this compound intermediates, particularly sulfenic acids in proteins.

¹H and ¹³C NMR: The chemical shifts of protons and carbons adjacent to the sulfenic acid moiety are sensitive to the change in the oxidation state of the sulfur. For instance, the ¹³C chemical shift of the β-carbon of a cysteine residue shifts downfield upon oxidation from a thiol to a sulfenic acid.[1]

Quantitative Data:

| Nucleus | Cysteine Species | Chemical Shift (ppm) |

| ¹³C | Cysteine Thiol | ~28 |

| ¹³C | Cysteine Sulfenic Acid | ~40-50 |

Experimental Considerations: Isotopic labeling, such as with ¹³C or ¹⁵N, can significantly enhance the sensitivity of NMR experiments and aid in the identification of signals from the intermediate of interest, especially in complex biological samples.[4][5]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying sulfur-containing compounds. The S-O bond in this compound intermediates has a characteristic stretching frequency that can be used for its identification.

Characteristic Vibrational Frequencies: The Raman spectrum of sodium formaldehyde (B43269) this compound, a stable this compound derivative, shows characteristic bands that can be used for its identification.[6] The S-O stretching vibration in sulfenic acids is also a key diagnostic feature.

Quantitative Data:

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| Sodium Formaldehyde this compound | S=O stretch | ~1040 |

| Alkyl Sulfinates | SO₂ symmetric stretch | 990-950[6] |

| Alkyl Sulfinates | C-S stretch | 720-650[6] |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for identifying and sequencing post-translationally modified proteins, including those containing sulfenic acids.

Direct Detection: High-resolution mass spectrometry can detect the 16 Da mass increase corresponding to the addition of an oxygen atom to a cysteine residue to form a sulfenic acid.[3]

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the modified peptide, and the resulting fragmentation pattern can pinpoint the exact location of the sulfenic acid modification.[7][8] The fragmentation of organic sulfoxides and sulfones, which are related to this compound intermediates, has been studied and can provide insights into the fragmentation pathways of sulfoxylates.[7]

Derivatization for Enhanced Detection: Trapping sulfenic acids with specific reagents that add a unique mass tag can facilitate their detection by MS.

Experimental Protocols

General Protocol for Trapping Sulfenic Acids for Spectroscopic Analysis

Due to their transient nature, sulfenic acids are often "trapped" using chemical reagents to form a more stable derivative for analysis.

Workflow for Trapping Sulfenic Acids:

Caption: General workflow for the chemical trapping of sulfenic acid intermediates.

Detailed Steps:

-

Sample Preparation: Prepare the biological or chemical sample suspected of forming sulfenic acids. This could be a purified protein solution, cell lysate, or a chemical reaction mixture.

-

Induction of Sulfenic Acid Formation: If necessary, induce the formation of sulfenic acids. For biological samples, this is often achieved by adding a controlled amount of an oxidant like hydrogen peroxide (H₂O₂).

-

Trapping: Add a trapping reagent in excess to the sample. Common trapping reagents include dimedone and its derivatives for mass spectrometry and NBD-Cl for UV-Vis spectroscopy. The reaction should be allowed to proceed for a sufficient time to ensure complete trapping.

-

Quenching: Stop the reaction by removing the oxidant or by adding a quenching agent.

-

Sample Cleanup: Remove excess trapping reagent and other interfering substances. This can be done by dialysis, size-exclusion chromatography, or precipitation followed by resuspension.

-

Spectroscopic Analysis: Analyze the sample using the appropriate spectroscopic technique.

Protocol for UV-Vis Analysis of Protein Sulfenic Acids using NBD-Cl

This protocol is adapted from methods described for the detection of sulfenic acids in proteins.[3]

-

Reagent Preparation:

-

Prepare a stock solution of NBD-Cl (e.g., 100 mM in DMSO).

-

Prepare a protein sample (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

-

-

Reaction:

-

To the protein solution, add NBD-Cl to a final concentration of 1-5 mM.

-

Incubate the mixture at room temperature for 30-60 minutes in the dark.

-

-

Removal of Excess NBD-Cl:

-

Remove unreacted NBD-Cl by passing the reaction mixture through a desalting column or by dialysis against the buffer.

-

-

UV-Vis Measurement:

-

Record the UV-Vis spectrum of the labeled protein from 300 to 600 nm.

-

Quantify the amount of NBD-sulfenate adduct by measuring the absorbance at 347 nm (ε ≈ 13,000 M⁻¹cm⁻¹).

-

Quantify the amount of NBD-thiol adduct by measuring the absorbance at 420 nm (ε = 13,000 M⁻¹cm⁻¹).

-

This compound Intermediates in Signaling Pathways

Reactive sulfur species, including this compound intermediates, are increasingly recognized as important signaling molecules. The reversible oxidation of cysteine residues to sulfenic acids can act as a molecular switch, modulating protein function in response to changes in the cellular redox environment.

Reactive Sulfur Species Signaling Cascade:

Caption: A simplified signaling pathway involving the formation of a protein sulfenic acid.

This pathway highlights the central role of sulfenic acid as a key intermediate. Its formation can trigger a signaling response, and its fate is determined by the local redox environment. It can be reduced back to the thiol, thus terminating the signal, or it can undergo further oxidation to more stable forms like sulfinic acid, which may represent an irreversible modification.[9] The reaction with other thiols to form disulfides is another important branch of this pathway.[9]

The generation of the this compound anion radical (SO₂⁻•) from reagents like Rongalite or sodium dithionite (B78146) is also a key process in certain synthetic organic reactions, where it acts as a single electron transfer agent to form aryl radicals.[10][11][12][13]

Conclusion

The spectroscopic identification of this compound intermediates is a challenging yet essential task for understanding their roles in chemistry and biology. This guide has provided an overview of the key spectroscopic techniques, including UV-Vis, NMR, Raman, and mass spectrometry, along with quantitative data and experimental protocols. The use of trapping strategies is often necessary to stabilize these reactive species for analysis. The visualization of experimental workflows and signaling pathways provides a framework for designing and interpreting experiments aimed at elucidating the chemistry and biology of this compound intermediates. As analytical technologies continue to advance, we can expect a deeper understanding of the multifaceted roles of these fascinating and important molecules.

References

- 1. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. Structural Examinations of "Sodium Formaldehydethis compound" by Infrared and Raman Spectroscopy [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - this compound Anion Radical-Induced Aryl Radical Generation and Intramolecular Arylation for the Synthesis of Biarylsultams - The Journal of Organic Chemistry - Figshare [figshare.com]

- 12. This compound Anion Radical-Induced Aryl Radical Generation and Intramolecular Arylation for the Synthesis of Biarylsultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound anion radical-induced aryl radical generation and intramolecular arylation for the synthesis of biarylsultams - American Chemical Society [acs.digitellinc.com]

A Historical Perspective on the Discovery of Sulfoxylate Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey into the world of sulfoxylate chemistry is a fascinating exploration of a unique and highly reactive sulfur species. From its early, and somewhat ambiguous, discovery to its modern applications as a versatile reagent in organic synthesis, the this compound ion (SO₂²⁻) and its parent acid, sulfoxylic acid (S(OH)₂), have intrigued and challenged chemists for over a century. This technical guide provides a comprehensive historical perspective on the discovery and development of this compound chemistry, offering insights into the key milestones, experimental methodologies, and the evolving understanding of this important class of sulfur compounds.

The Dawn of this compound Chemistry: Schützenberger's "Hyposulfurous Acid"

The story of this compound chemistry begins in the mid-19th century with the work of French chemist Paul Schützenberger . In 1869, while investigating the reducing properties of sulfur-oxygen compounds, Schützenberger reported the discovery of a new acid, which he named "acide hyposulfureux" (hyposulfurous acid).[1][2][3] He prepared this new species by the reduction of bisulfite solutions with zinc. Schützenberger's "hyposulfurous acid" was a powerful reducing agent, capable of bleaching indigo (B80030) and other dyes. However, the exact nature of this new acid and its salts remained a subject of debate for many years. It is now understood that Schützenberger's "hyposulfites" were in fact salts of dithionous acid (H₂S₂O₄), but his work laid the crucial groundwork for the exploration of lower oxidation states of sulfur.

The true nature of the this compound ion, with sulfur in the +2 oxidation state, would not be fully elucidated until later. Sulfoxylic acid itself is highly unstable, though it has been detected in the gas phase.[4] Its salts, the sulfoxylates, are also generally unstable but can be isolated in certain cases. Early claims of the preparation of cobalt, thallium, and zinc sulfoxylates exist in the literature, with methods involving the reaction of sodium hyposulfite with metal chlorides or the controlled oxidation of metal sulfides.[4]

The Advent of a Stable this compound Source: The Discovery of Rongalite

A significant breakthrough in the field was the development of a stable and handleable source of the this compound ion. This came in the form of sodium formaldehyde (B43269) this compound , commercially known as Rongalite . The first synthesis of this compound is often attributed to a 1905 report.[5] Rongalite is prepared by the reaction of sodium dithionite (B78146) with formaldehyde.[6] This reaction produces a stable adduct that, under appropriate conditions, can release the this compound ion.

The discovery of Rongalite was a pivotal moment, as it provided chemists with a convenient and safe reagent to explore the reactivity of the this compound ion. Its initial applications were primarily in the textile industry as a powerful bleaching and reducing agent for vat dyeing.[6]

Elucidating the Chemistry of Sulfoxylates: Reactivity and Mechanistic Insights

With the availability of Rongalite, the chemical properties of the this compound ion could be studied in greater detail. The this compound ion is a potent nucleophile and a strong reducing agent. Its chemistry is characterized by its reactions with a variety of electrophiles.

One of the most important reactions of sulfoxylates is their reaction with aldehydes and ketones. In the presence of an aldehyde, the this compound ion adds to the carbonyl group to form an α-hydroxy sulfinate.[7] This reactivity is fundamental to the stabilizing effect of formaldehyde in Rongalite.

The reducing properties of sulfoxylates are also a key feature of their chemistry. They are capable of reducing a wide range of functional groups. The mechanism of these reductions often involves single-electron transfer (SET) processes, leading to the formation of radical intermediates.

Quantitative Data Summary

The following tables summarize some of the key quantitative data related to this compound chemistry.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Sodium Formaldehyde this compound (Rongalite) Dihydrate | NaHOCH₂SO₂·2H₂O | 154.14 | 64.5 | 600 g/L |

| Sodium Dithionite | Na₂S₂O₄ | 174.11 | Decomposes >52 | Soluble |

Table 1: Physical Properties of Key this compound-Related Compounds. [6][8]

| Reaction | Reagents | Product | Typical Yield (%) | Reference |

| Synthesis of Rongalite | Sodium dithionite, Formaldehyde, Water | Sodium formaldehyde this compound | Quantitative | [6] |

| Reduction of Diselenides | Diselenide, Rongalite | Selenide | High | [4] |

| Synthesis of Sulfones | Alkyl halide, Rongalite | Sulfone | Varies | [6] |

Table 2: Selected Reactions Involving Sulfoxylates.

Experimental Protocols

This section provides detailed methodologies for key experiments in the history of this compound chemistry, based on early literature.

Preparation of Sodium Formaldehyde this compound (Rongalite)

This protocol is based on the reaction of sodium dithionite with formaldehyde.

Materials:

-

Sodium dithionite (Na₂S₂O₄)

-

Formaldehyde solution (37-40%)

-

Water

Procedure:

-

A solution of sodium dithionite in water is prepared.

-

To this solution, two equivalents of formaldehyde are added slowly while stirring.

-

The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40°C.

-

The reaction mixture is stirred for a period of time to ensure complete reaction.

-

The resulting solution contains sodium formaldehyde this compound and sodium formaldehyde bisulfite.

-

The sodium formaldehyde this compound can be isolated by crystallization.

Historical Note: Early syntheses, such as those described in patents by Seifert and Meves (1908) and Binns (1935), often utilized zinc dust and sulfur dioxide to generate the reducing agent in situ, which then reacted with formaldehyde.[9] A 1922 paper by Heyl and Greer reported an improved synthesis from a 1913 German patent involving the treatment of a formaldehyde and sodium hydrogen sulfite (B76179) mixture with zinc dust and zinc oxide.[9]

Generation of the this compound Ion from Rongalite

Rongalite serves as a stable precursor to the this compound ion. The ion can be generated in situ for subsequent reactions.

Procedure:

-

Rongalite is dissolved in an appropriate solvent, typically water or a polar organic solvent.

-

The release of the this compound ion can be initiated by adjusting the pH of the solution. Under acidic conditions, Rongalite decomposes to release formaldehyde and the this compound ion.[6]

-

The freshly generated this compound ion is then available to react with other substrates present in the reaction mixture.

Visualizing Key Processes in this compound Chemistry

The following diagrams, generated using the DOT language, illustrate fundamental concepts in this compound chemistry.

Caption: Synthesis of Rongalite from Sodium Dithionite and Formaldehyde.

Caption: Acid-mediated release of the this compound ion from Rongalite.

Caption: General schematic of the reducing action of the this compound ion.

Conclusion

The history of this compound chemistry is a testament to the incremental nature of scientific discovery. From the initial, somewhat misinterpreted, observations of Paul Schützenberger to the synthesis and widespread application of Rongalite, our understanding of this fascinating sulfur species has evolved significantly. The development of a stable source of the this compound ion was a critical turning point, opening the door to a deeper exploration of its reactivity and its utility in organic synthesis. For modern researchers, this historical perspective not only provides context for the current state of the field but also serves as a reminder of the foundational discoveries that continue to shape our ability to manipulate and understand the chemical world. The journey of the this compound ion, from a chemical curiosity to a valuable synthetic tool, is a compelling chapter in the ongoing story of sulfur chemistry.

References

- 1. Paul Schützenberger | Educación Química [elsevier.es]

- 2. researchgate.net [researchgate.net]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. Sulfoxylic acid - Wikipedia [en.wikipedia.org]

- 5. Sulfuric acid: Pumping up the volume [pubsapp.acs.org]

- 6. Rongalite - Wikipedia [en.wikipedia.org]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. Sodium Formaldehyde this compound | CH3NaO3S | CID 23689980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

Sulfoxylate: An Emerging, Yet Elusive, Potential Biomarker for Oxidative Stress

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key contributor to a multitude of pathological conditions. While ROS have been the primary focus of oxidative stress research, there is a growing appreciation for the role of reactive sulfur species (RSS) as critical mediators of redox signaling and cellular damage. This technical guide delves into the potential of sulfoxylate (SO₂²⁻), the anion of the unstable sulfoxylic acid (H₂SO₂), as a novel and hitherto under-explored biomarker of oxidative stress. We present the chemical basis for its formation, propose detailed experimental protocols for its detection and quantification, and outline its hypothetical roles in cellular signaling pathways. This document serves as a roadmap for researchers and drug development professionals interested in exploring this nascent area of redox biology, with the ultimate goal of validating this compound as a clinically relevant biomarker.

Introduction: Beyond Reactive Oxygen Species

For decades, the study of oxidative stress has been dominated by a focus on reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). These molecules are now understood to be not just agents of damage, but also important signaling molecules. More recently, the paradigm has expanded to include reactive sulfur species (RSS), which are generated from the oxidation of sulfur-containing compounds like hydrogen sulfide (B99878) (H₂S) and cysteine.[1][2] RSS, including persulfides, polysulfides, and sulfenic acids, are increasingly recognized for their pivotal roles in cellular homeostasis and redox signaling.[3][4]

Within the complex landscape of RSS, this compound stands out as a highly reactive and transient species. It is the intermediate in the two-electron oxidation of sulfide, positioning it at a critical juncture in sulfur metabolism.[2] We hypothesize that under conditions of oxidative stress, the accelerated flux of sulfur metabolism leads to a transient increase in the cellular concentration of this compound, making it a potentially sensitive biomarker of this state.

The Chemical Biology of this compound

Sulfoxylic acid (H₂SO₂) is a highly unstable oxoacid of sulfur with the sulfur atom in the +2 oxidation state.[1] In biological systems, it is expected to exist as its conjugate base, the this compound anion (SO₂²⁻). Its high reactivity and transient nature have made it challenging to study, and much of what is known about its chemistry comes from theoretical studies and its behavior in organic synthesis, where it is often generated from stable precursors like Rongalite (sodium formaldehyde (B43269) this compound).[5][6]

Endogenous Formation of this compound

The primary proposed route for the endogenous formation of this compound is the oxidation of hydrogen sulfide (H₂S), a key gaseous signaling molecule. This oxidation is a stepwise process, and this compound is a key, albeit fleeting, intermediate on the pathway to sulfite (B76179) and sulfate.[2][3]

Methodologies for this compound Detection and Quantification

The primary challenge in studying this compound as a biomarker is its inherent instability. Direct measurement is likely not feasible in a complex biological matrix. Therefore, we propose two conceptual approaches based on chemical trapping and derivatization.

Mass Spectrometry-Based Detection

A promising strategy for the quantification of this compound is the use of a chemical trapping agent to form a stable adduct that can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal trapping agent would be an electrophile that rapidly and specifically reacts with the nucleophilic this compound anion.

-

Sample Preparation: Homogenize tissues or lyse cells in a buffer containing the electrophilic trapping agent (e.g., a maleimide-based probe) to ensure immediate derivatization of any formed this compound.

-

Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

-

Supernatant Extraction: Collect the supernatant containing the stable this compound-probe adduct.

-

LC-MS/MS Analysis: Analyze the extract using a C18 reversed-phase column with a gradient elution. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the this compound-probe adduct.

Fluorescent Probe-Based Detection

For cellular imaging and high-throughput screening, a fluorescent probe that selectively reacts with this compound would be invaluable. The design of such a probe could be based on a nucleophilic addition reaction of this compound to an electrophilic center in the fluorophore, leading to a change in its photophysical properties.

-

Probe Loading: Incubate cells with the fluorescent probe under physiological conditions.

-

Induction of Oxidative Stress: Treat cells with an inducer of oxidative stress (e.g., H₂O₂, menadione).

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the "off" and "on" states of the probe.

-

Image Analysis: Quantify the change in fluorescence intensity to determine the relative levels of this compound.

Quantitative Data Presentation

The successful development of the methodologies described above would enable the quantitative analysis of this compound levels in various biological samples. The data could be presented in a tabular format for clear comparison, as illustrated in the hypothetical example below.

| Sample Type | Condition | This compound-Adduct (pmol/mg protein) | Fold Change | p-value |

| Hepatocytes | Control | 1.2 ± 0.3 | - | - |

| H₂O₂ (100 µM) | 5.8 ± 1.1 | 4.8 | <0.01 | |

| Menadione (50 µM) | 7.2 ± 1.5 | 6.0 | <0.01 | |

| Plasma | Healthy Volunteer | 0.5 ± 0.1 | - | - |

| Sepsis Patient | 3.1 ± 0.8 | 6.2 | <0.001 |

Table 1: Illustrative quantitative data on this compound levels under control and oxidative stress conditions. Data are presented as mean ± standard deviation.

Potential Signaling Pathways Involving this compound

Given its potent reducing properties, this compound could theoretically interact with and modulate key redox-sensitive signaling pathways. These interactions are currently speculative but provide a framework for future research.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Keap1 contains reactive cysteine residues that, when modified, lead to the release and activation of the transcription factor Nrf2. As a strong reductant, this compound could potentially reduce oxidized cysteines on Keap1, thereby modulating the Nrf2 response.

NF-κB Signaling

The NF-κB signaling pathway, which is central to inflammation, is also regulated by the redox state of key proteins. This compound could influence NF-κB activation by directly or indirectly altering the redox environment of the cell, thereby impacting the activity of upstream kinases or the DNA binding of NF-κB itself.

Conclusion and Future Perspectives

This compound represents a compelling but challenging target in the search for novel biomarkers of oxidative stress. Its position as a key intermediate in sulfur oxidation, combined with its high reactivity, suggests that its transient accumulation could be a sensitive indicator of redox imbalance. The development of specific and reliable methods for its detection and quantification is the critical next step in validating this hypothesis. The conceptual protocols and theoretical frameworks presented in this guide provide a foundation for such endeavors. Future research should focus on the synthesis and validation of chemical probes for this compound, the application of these tools in cellular and animal models of oxidative stress, and the exploration of its putative roles in redox-sensitive signaling pathways. Success in these areas could pave the way for the clinical application of this compound as a novel biomarker for a wide range of diseases underpinned by oxidative stress.

References

- 1. Sodium Formaldehyde this compound: What is and Uses [highmountainco.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Sulfone - Wikipedia [en.wikipedia.org]

- 5. CN102633608B - Production method of sodium formaldehyde this compound - Google Patents [patents.google.com]

- 6. Sulfone or sulfoxide synthesis by oxidation [organic-chemistry.org]

Quantum Chemical Calculations of Sulfoxylate Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfoxylate anion, SO₂²⁻, is a reactive sulfur species that plays a role in various chemical and biological processes.[1][2] Although its transient nature makes experimental characterization challenging, quantum chemical calculations provide a powerful tool to elucidate its formation, reactivity, and decomposition pathways. This guide offers an in-depth overview of the computational methodologies used to study this compound reactions, presents key quantitative data, and visualizes the core reaction pathways. Understanding these pathways is crucial for fields ranging from atmospheric chemistry to drug development, where sulfur-containing compounds are of significant interest.

Core Reaction Pathways of this compound

Quantum chemical studies, primarily employing Density Functional Theory (DFT), have begun to shed light on the reactivity of this compound and its related species. The this compound anion radical (SO₂⁻•), in particular, has been identified as a key intermediate in certain organic reactions.[3][4]

A significant pathway for the generation of the this compound anion radical is the decomposition of sodium dithionite (B78146) (Na₂S₂O₄).[3][5] This process makes dithionite a useful reagent in transition-metal-free synthetic methodologies. Once formed, the this compound anion radical can act as a single electron transfer (SET) agent, for instance, in the generation of aryl radicals from aryl halides for use in intramolecular arylation reactions to synthesize biarylsultams.[3][4]

While detailed reaction energy profiles for many this compound reactions are still a subject of ongoing research, computational studies on analogous sulfur-containing compounds, such as the reduction of sulfoxides by thiols, reveal the common involvement of hypervalent sulfur intermediates, like sulfuranes.[6][7][8] These studies provide a framework for understanding the potential mechanisms of this compound reactions.

Computational Methodology

The investigation of this compound reaction pathways heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy.[9]

Experimental Protocols: A Representative Computational Approach

A typical computational protocol for studying this compound reaction pathways involves the following steps:

-

Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are optimized. A popular choice of functional is B3LYP, combined with a basis set such as 6-311+G(d,p) to adequately describe the electronic structure.[7][10]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.[11]

-

Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the presumed reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, an IRC calculation is performed.[11] This traces the minimum energy path from the transition state down to the corresponding minima.

-

Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, is often employed.[12]

-

Energy Refinement: For more accurate energy profiles, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, such as the coupled-cluster method CCSD(T) or larger basis sets like the aug-cc-pVTZ.

Quantitative Data

The following tables summarize representative quantitative data from computational studies on related sulfur-containing species. This data provides insight into the energetics of the types of reactions this compound may undergo.

| Reaction/Process | Method | Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) | Reference |

| Methionine + H₂O₂ → Methionine Sulfoxide + H₂O | QM/MM | N/A | -40 | N/A | [13] |

| Phenylnitrile oxide + SO₂ → Cyclic Adduct | r2SCAN-3c | N/A | N/A | 9 | [14] |

Note: Data directly on this compound (SO₂²⁻) reactions is sparse in the reviewed literature. The data presented here is for analogous reactions to illustrate the type of quantitative information obtained from quantum chemical calculations.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Formation of the this compound anion radical from dithionite and its role in aryl radical generation.

Caption: A typical workflow for quantum chemical calculations of a reaction pathway.

Caption: A hypothetical reaction pathway for the reaction of this compound with a disulfide.

Conclusion

Quantum chemical calculations are an indispensable tool for investigating the reaction pathways of transient species like this compound. While direct computational studies on this compound are emerging, the methodologies are well-established from research on related sulfur compounds. DFT calculations allow for the determination of reaction mechanisms, transition state structures, and energy profiles, providing crucial insights for researchers in various chemical sciences. Future work in this area will likely focus on mapping out a more comprehensive network of this compound reactions and their energetics, further enhancing our understanding of sulfur chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Anion Radical-Induced Aryl Radical Generation and Intramolecular Arylation for the Synthesis of Biarylsultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound anion radical-induced aryl radical generation and intramolecular arylation for the synthesis of biarylsultams - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. drum.lib.umd.edu [drum.lib.umd.edu]

- 7. Theoretical study of the reduction mechanism of sulfoxides by thiols - PubMed [pubmed.ncbi.nlm.nih.gov]